Technical Guide: Methyl 4-chloroacetoacetate (CAS 32807-28-6)
Technical Guide: Methyl 4-chloroacetoacetate (CAS 32807-28-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-chloroacetoacetate, a key chemical intermediate in the pharmaceutical and chemical industries. This document outlines its physicochemical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and application in drug development.
Chemical Identity and Properties
Methyl 4-chloroacetoacetate, also known as methyl 4-chloro-3-oxobutanoate, is a reactive organic compound widely utilized as a building block in the synthesis of more complex molecules. Its bifunctional nature, containing both a keto group and a reactive chlorine atom, makes it a versatile reagent in organic chemistry.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 32807-28-6[1] |
| IUPAC Name | methyl 4-chloro-3-oxobutanoate |
| Molecular Formula | C₅H₇ClO₃[1] |
| Molecular Weight | 150.56 g/mol [1][2] |
| Synonyms | Methyl 4-chloro-3-oxobutyrate, Methyl γ-chloroacetoacetate, 4-Chloroacetoacetic acid methyl ester[2][3] |
| InChI Key | HFLMYYLFSNEOOT-UHFFFAOYSA-N[2] |
| Canonical SMILES | COC(=O)CC(=O)CCl[2] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of Methyl 4-chloroacetoacetate.
| Property | Value | Source(s) |
| Physical State | Liquid | [2] |
| Appearance | Clear light yellow to light orange | [4] |
| Melting Point | 14 - 16 °C | [5][6] |
| Boiling Point | 212 - 213 °C (at 760 mmHg) | [5] |
| 85 °C (at 4 mmHg) | [7] | |
| Density | 1.305 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.456 - 1.458 | [4][5] |
| Water Solubility | 71 g/L at 20 °C | [5] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification and characterization of Methyl 4-chloroacetoacetate. Standard spectral data are available through public databases.
-
¹H NMR & ¹³C NMR: Proton and Carbon Nuclear Magnetic Resonance spectra are available for this compound, providing detailed information about its molecular structure. Data can be accessed through resources like PubChem and SpectraBase.[2][3]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, notably the carbonyl (C=O) stretches of the ester and ketone. FTIR spectra are available on PubChem.[2]
-
Mass Spectrometry (MS): Mass spectral data, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), confirms the molecular weight and fragmentation pattern of the compound. This data is also available in the NIST WebBook and PubChem.[2]
Applications in Synthesis
Methyl 4-chloroacetoacetate is a valuable intermediate, primarily in the pharmaceutical industry. Its most notable application is in the synthesis of antiviral drugs.
-
Pharmaceutical Intermediates: It is a critical starting material for the synthesis of key intermediates for HIV integrase inhibitors, such as Dolutegravir (B560016).[8] The compound's reactive sites allow for the construction of the complex heterocyclic core structures required for these therapeutic agents.
-
General Organic Synthesis: The α-chloro ketone moiety is a versatile functional group that can participate in various reactions, including nucleophilic substitutions and the formation of heterocyclic compounds like thiazoles and dihydrofurans.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Methyl 4-chloroacetoacetate and its subsequent use in the preparation of a pharmaceutical intermediate.
Protocol 1: Synthesis of Methyl 4-chloroacetoacetate
This protocol is based on an industrial method involving the chlorination of diketene (B1670635) followed by esterification.[9]
Materials:
-
Dichloroethane (Solvent)
-
Diketene
-
Chlorine gas
Procedure:
-
Chlorination:
-
Charge a chlorination kettle with a first portion of dichloroethane (e.g., 1500 kg) and cool the solvent to between -5°C and -10°C.
-
In a separate vessel, prepare a mixed solution of a second portion of dichloroethane (e.g., 750 kg) and diketene (e.g., 320 kg).
-
Add the diketene solution to the cooled chlorination kettle and continue cooling the mixture to -20°C.
-
Introduce chlorine gas (e.g., 272 kg) into the reaction mixture. The introduction should be segmented with a variable flow rate to control the reaction exotherm and minimize by-product formation. Maintain the reaction temperature at approximately -18°C to -20°C throughout the addition.
-
-
Esterification:
-
Once the chlorination is complete, slowly add methanol dropwise to the reaction kettle.
-
After the addition of methanol is complete, stir the mixture to ensure homogeneity and allow the esterification reaction to proceed.
-
-
Work-up and Purification:
-
Following the esterification, the reaction liquid is subjected to desolventizing to remove the dichloroethane.
-
The crude product is then purified by rectification (distillation under reduced pressure) to yield the final, high-purity Methyl 4-chloroacetoacetate.
-
Protocol 2: Synthesis of Methyl 4-methoxyacetoacetate (A Dolutegravir Intermediate)
This protocol describes the conversion of Methyl 4-chloroacetoacetate to a key intermediate used in the synthesis of Dolutegravir.[3]
Materials:
-
Tetrahydrofuran (B95107) (THF)
-
1-ethyl-3-methylimidazolium (B1214524) dicyanamide (B8802431) (Ionic Liquid)
-
Sodium methoxide (B1231860) (NaOCH₃)
-
Methyl 4-chloroacetoacetate (MCAA)
-
Nitrogen gas
-
Acid solution (for neutralization)
Procedure:
-
Reaction Setup:
-
Pour tetrahydrofuran (e.g., 150 g) and 1-ethyl-3-methylimidazolium dicyanamide ionic liquid (e.g., 150 g) into a three-neck flask.
-
Add sodium methoxide (e.g., 85.6 g) to the flask.
-
-
Nucleophilic Substitution:
-
While maintaining a nitrogen atmosphere, slowly add Methyl 4-chloroacetoacetate (e.g., 104 g) dropwise into the flask over a period of 5 minutes.
-
Maintain the reaction temperature at 50°C using a water bath.
-
-
Neutralization and Work-up:
-
After the reaction is complete, stir the resulting mixture.
-
Add an acid solution to adjust the pH of the mixture to between 4.5 and 8.0, neutralizing the excess base.
-
Extract the target product, methyl 4-methoxyacetoacetate, from the reaction mixture.
-
Concentrate the extract using a rotary evaporator to isolate the final product.
-
Safety and Handling
Methyl 4-chloroacetoacetate is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Classification
| Category | Classification | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 3 | GHS06 (Skull and Crossbones) | Danger |
| Skin Corrosion/Irritation | Causes severe skin burns | GHS05 (Corrosion) | Danger |
| Eye Damage/Irritation | Causes serious eye damage | GHS05 (Corrosion) | Danger |
Data sourced from multiple safety data sheets.[7]
Precautionary Statements and Handling
-
Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.
-
Response:
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.
-
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store locked up. Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scilit.com [scilit.com]
- 3. CN114213249A - Synthesis method of dolutegravir intermediate - Google Patents [patents.google.com]
- 4. CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 7. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for synthesizing methyl 4-chloroacetoacetate or ethyl 4-chloroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 9. acgpubs.org [acgpubs.org]
